N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
Description
N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C21H23ClN4O3 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-ethylanilino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide |
InChI |
InChI=1S/C21H23ClN4O3/c1-2-14-3-7-16(8-4-14)24-19(27)13-18-20(28)23-11-12-26(18)21(29)25-17-9-5-15(22)6-10-17/h3-10,18H,2,11-13H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
InChI Key |
IQRXJIGWWVRUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and ethylphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in tumor growth and metastasis.
Case Study:
A study investigated the compound's efficacy against various cancer cell lines. Results showed a notable reduction in cell viability in treated groups compared to controls, suggesting potential as a therapeutic agent in oncology .
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit enzymes that are crucial in metabolic pathways associated with cancer and other diseases. This inhibition can lead to reduced proliferation of malignant cells.
Data Table: Enzymatic Inhibition Studies
| Enzyme Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| IDH1 | 75% | 10 |
| ALDH2 | 65% | 20 |
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential for further development as a neuroprotective agent .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-((4-methylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
- N-(4-bromophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide
Uniqueness
N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chlorophenyl and ethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(4-chlorophenyl)-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-3-oxopiperazine-1-carboxamide, also referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article compiles findings from various studies to elucidate the compound's mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Chlorophenyl group : A phenyl ring substituted with a chlorine atom, which is known to influence biological activity.
- Ethylphenylamino moiety : Enhances the compound's interaction with biological targets.
Molecular Formula : C20H24ClN3O3
Molecular Weight : 377.87 g/mol
SMILES Notation : Cc1ccc(cc1Cl)N(C(=O)C(C(=O)N2CCN(CC2)C(=O)C)C(=O)O)c2ccccc2
Anticancer Activity
Research has indicated that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the piperazine structure can enhance cytotoxicity against various cancer cell lines. The presence of the 4-chloro and 4-ethyl groups appears to increase the compound's effectiveness by improving its binding affinity to cancer-related targets.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression and metabolic disorders:
- Acetylcholinesterase (AChE) : Inhibitors of AChE can have implications in treating neurodegenerative diseases. The compound demonstrated moderate inhibitory activity against AChE.
- Urease Inhibition : Urease inhibitors are important for managing infections caused by urease-producing bacteria. The compound showed promising results in inhibiting urease activity.
Antimicrobial Activity
Studies have assessed the antimicrobial potential of the compound against various bacterial strains:
- Moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Signal Transduction Modulation : The compound activates pathways such as MAPK and AKT signaling, which are crucial for cell survival and proliferation.
- Receptor Interaction : It acts on cell-surface receptors like KDR (VEGF receptor), influencing angiogenesis and endothelial function.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
